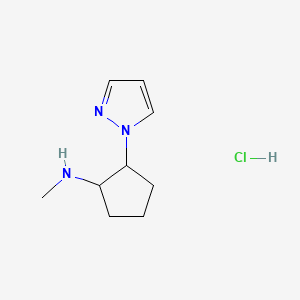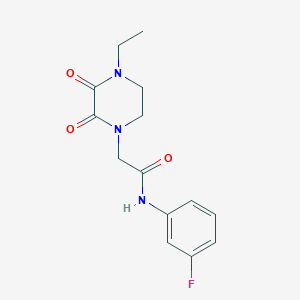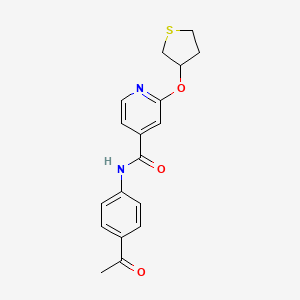
3-Benzoyl-1-méthylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of a pyrrolidinone ring, and a methyl group at the second position of the ring. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Applications De Recherche Scientifique
3-Benzoyl-1-methylpyrrolidin-2-one has several applications in scientific research:
Virology: Derivatives of this compound are investigated for their ability to inhibit the Hepatitis C virus.
Medicinal Chemistry: Pyrrolidinone derivatives are explored for their potential as anticonvulsant, antimicrobial, and anticancer agents.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
3-Benzoyl-1-methylpyrrolidin-2-one is a complex organic compound with a five-membered heterocyclic ring called pyrrolidinone Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Biochemical Pathways
Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and physical state suggest potential bioavailability.
Result of Action
Pyrrolidinone derivatives are known to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Action Environment
The compound is recommended to be stored at 0-8°c, suggesting that temperature may affect its stability .
Analyse Biochimique
Biochemical Properties
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at 0-8°C , suggesting that it may be sensitive to temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Benzoyl-1-methylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of N-methyl-2-pyrrolidone with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 3-Benzoyl-1-methylpyrrolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Hydrolysis: The carbonyl group can react with water to form a carboxylic acid and a secondary amine.
Nucleophilic Addition: The carbonyl group can act as an electrophilic center for reactions with nucleophiles, potentially leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Nucleophilic Addition: Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides.
Major Products Formed
Hydrolysis: Formation of carboxylic acids and secondary amines.
Nucleophilic Addition: Formation of alcohols, ketones, or other substituted products depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzylidene-1-methylpyrrolidin-2-one
- 3,3-Diphenylpyrrolidin-2-one
- N-Methyl-2-pyrrolidone
Uniqueness
3-Benzoyl-1-methylpyrrolidin-2-one is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
3-benzoyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLOYXZPKXSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide](/img/structure/B2423475.png)

![6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2423478.png)
![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2423481.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2423482.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2423486.png)

![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)
